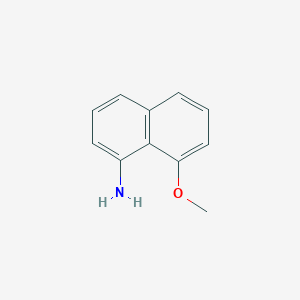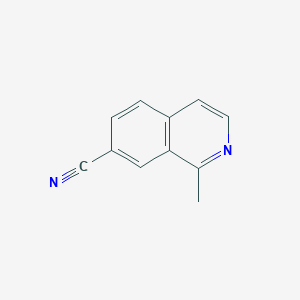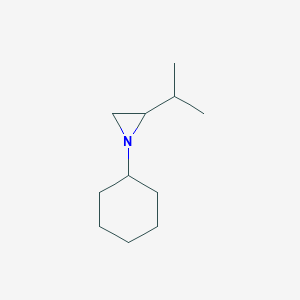
1-Cyclohexyl-2-isopropylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-isopropylaziridine is an organic compound with the molecular formula C11H21N It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-isopropylaziridine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the ring-opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-2-isopropylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-isopropylaziridine has several scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes involving aziridines.
Medicine: Aziridine derivatives are known for their potential antimicrobial and antitumor activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-isopropylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28): This compound is a σ receptor ligand with added polar functionality and reduced lipophilicity.
1-Cyclohexyl-2-propyn-1-ol: Another cyclohexyl derivative with different functional groups.
Uniqueness: 1-Cyclohexyl-2-isopropylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its specific combination of cyclohexyl and isopropyl groups further distinguishes it from other similar compounds.
Propiedades
Número CAS |
78190-70-2 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H21N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
AZUZNFHCFWRQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)

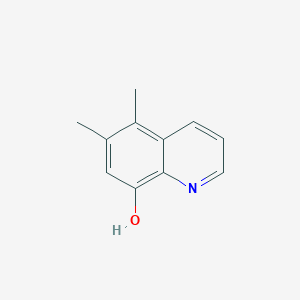
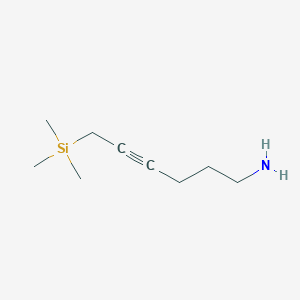


![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)

![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)

![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
